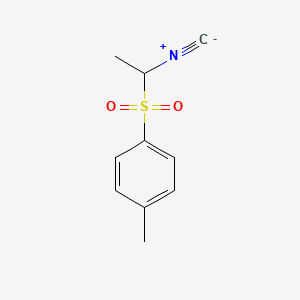
1-Methyl-1-tosylmethylisocyanide
Vue d'ensemble
Description
1-Methyl-1-tosylmethylisocyanide (CAS# 58379-80-9) is a research chemical with the molecular formula C10H11NO2S and a molecular weight of 209.26 . It is also known as 1-(1-isocyanoethylsulfonyl)-4-methylbenzene .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-tosylmethylisocyanide includes a tosylmethyl group attached to an isocyanide group. The canonical SMILES representation isCC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] .
Applications De Recherche Scientifique
Application 1: Multicomponent Reactions (MCR)
- Scientific Field : Synthetic Organic Chemistry .
- Summary of the Application : Isocyanides are used in multicomponent reactions (MCR) involving carbon–carbon (C–C) as well as carbon–heteroatom (C–X) bond formation . These reactions are essential in many chemical conversions .
- Methods of Application : The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions . They react with radicals, electrophiles, and nucleophiles .
- Results or Outcomes : The use of isocyanides in MCRs has led to the construction of complex molecules from simple, readily obtainable feedstocks . This has improved the overall synthetic efficiency .
Application 2: Ionic Liquids
- Scientific Field : Solvent Chemistry, Catalysis, and Electrochemistry .
- Summary of the Application : Isocyanides may be used in the creation of ionic liquids (ILs), which have been investigated for an extensive range of applications .
- Methods of Application : The physiochemical properties of an IL can be tuned for specific applications . This has led to significant research activity both by academia and industry .
- Results or Outcomes : While ILs have received great interest in the patent literature, only a limited number of processes are known to have been commercialised .
Application 3: Organometallic Chemistry
- Scientific Field : Organometallic Chemistry .
- Summary of the Application : Isocyanides are used as two-electron-donating ligands in organometallic chemistry . They are versatile building blocks having unique synthetic potentials .
- Methods of Application : The terminal carbon atom of isocyanides bearing a lone pair of electrons and has a partial negative charge, exhibiting strong electron-donating nature . This makes them useful in organometallic chemistry .
- Results or Outcomes : The use of isocyanides in organometallic chemistry has led to the development of new multicomponent reactions .
Application 4: Synthetic, Agrochemical, Medicinal, Material and Combinatorial Chemistry
- Scientific Field : Various fields including Synthetic, Agrochemical, Medicinal, Material and Combinatorial Chemistry .
- Summary of the Application : Isocyanides have profound influences in these fields . They are isomer of the corresponding cyanides (–C≡N), so they are represented by prefix iso .
- Methods of Application : Isocyanides react with radicals, electrophiles, and nucleophiles . This makes them useful in various fields of chemistry .
- Results or Outcomes : The use of isocyanides in these fields has led to the development of new reactions and the construction of complex molecules .
Application 5: First-row Transition Metal Catalyzed Transformations
- Scientific Field : Synthetic Organic Chemistry .
- Summary of the Application : First-row transition metal catalyzed transformations that are able to construct complex molecules from simple, readily obtainable feedstocks have become a keystone of modern synthetic organic chemistry .
- Methods of Application : The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions . They react with radicals, electrophiles, and nucleophiles .
- Results or Outcomes : The use of isocyanides in these transformations has led to the construction of complex molecules from simple, readily obtainable feedstocks . This has improved the overall synthetic efficiency .
Application 6: Designer Solvents
- Scientific Field : Solvent Chemistry, Catalysis, and Electrochemistry .
- Summary of the Application : Isocyanides may be used in the creation of designer solvents, whereby the physiochemical properties of an IL can be tuned for specific applications .
- Methods of Application : The physiochemical properties of an IL can be tuned for specific applications . This has led to significant research activity both by academia and industry .
- Results or Outcomes : While ILs have received great interest in the patent literature, only a limited number of processes are known to have been commercialised .
Safety And Hazards
1-Methyl-1-tosylmethylisocyanide is classified as toxic if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
1-(1-isocyanoethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUPILQFWOEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453453 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-tosylmethylisocyanide | |
CAS RN |
58379-80-9 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

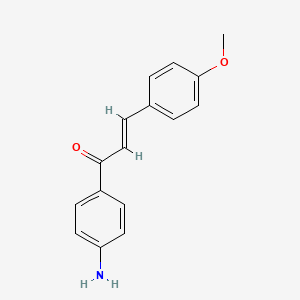

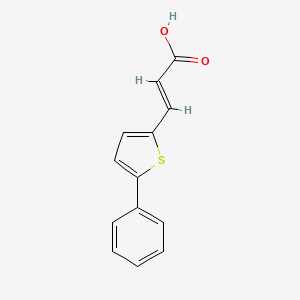

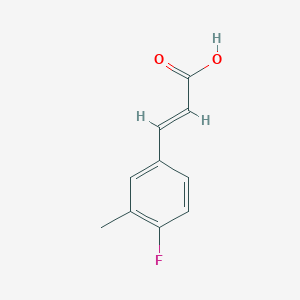

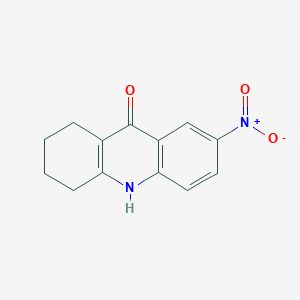
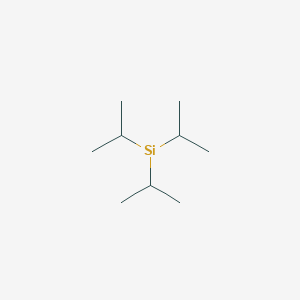


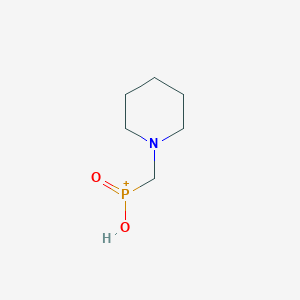
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

